molecular formula C11H22N2 B1450481 7-Butyl-2,7-diazaspiro[3.5]nonane CAS No. 1782390-04-8

7-Butyl-2,7-diazaspiro[3.5]nonane

Cat. No. B1450481
M. Wt: 182.31 g/mol
InChI Key: DSWWMZIQQVJOMN-UHFFFAOYSA-N
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Description

7-Butyl-2,7-diazaspiro[3.5]nonane, also known as B2DN, is a cyclic organic compound in the class of diazaspiro compounds. It is a nitrogen-containing heterocyclic compound with a molecular formula of C7H13N. B2DN is a colorless liquid at room temperature and has a boiling point of 183°C. It is soluble in organic solvents, such as ethanol and methanol, and is insoluble in water. B2DN has been studied for its potential use in a variety of scientific applications, including as a synthetic intermediate, as a pharmaceutical agent, and as a biochemical reagent.

Scientific Research Applications

1. Sigma Receptors Ligands

  • Application Summary: 7-Butyl-2,7-diazaspiro[3.5]nonane derivatives have been developed as sigma receptors (SRs) ligands . These compounds were evaluated in S1R and S2R binding assays .
  • Methods of Application: The compounds were synthesized and then evaluated in S1R and S2R binding assays . Modeling studies were carried out to analyze the binding mode .
  • Results: The most notable compounds have been screened for analgesic effects in vivo, and their functional profile was determined through in vivo and in vitro models . Some compounds reached the maximum antiallodynic effect at 20 mg/kg .

2. RET Kinase Inhibitors

  • Application Summary: 2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid tert-Butyl Ester is a reagent in the synthesis of RET kinase inhibitors .

3. CDK4/6 Inhibitors

  • Application Summary: 2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid tert-Butyl Ester is used in the preparation of CDK4/6 inhibitors .

4. Synthesis of RET Kinase Inhibitors

  • Application Summary: 2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid tert-Butyl Ester, a derivative of 7-Butyl-2,7-diazaspiro[3.5]nonane, is a reagent in the synthesis of RET kinase inhibitors .

5. Preparation of CDK4/6 Inhibitors

  • Application Summary: 2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid tert-Butyl Ester is used in the preparation of CDK4/6 inhibitors .

6. Chemical Synthesis Intermediate

  • Application Summary: 2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid tert-Butyl Ester is mainly used as an intermediate in chemical synthesis .

7. Synthesis of Various Bioactive Compounds

  • Application Summary: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a derivative of 7-Butyl-2,7-diazaspiro[3.5]nonane, is used as a reagent in the synthesis of various bioactive compounds .

8. Intermediate in Chemical Synthesis

  • Application Summary: 2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid tert-Butyl Ester is mainly used as an intermediate in chemical synthesis .

properties

IUPAC Name

7-butyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-3-6-13-7-4-11(5-8-13)9-12-10-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWWMZIQQVJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Butyl-2,7-diazaspiro[3.5]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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